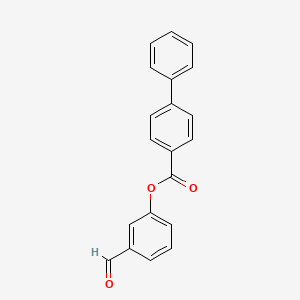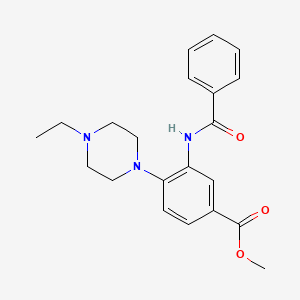
3-Formylphenyl biphenyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a formyl group and a carboxylate group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the reaction of 3-formylphenylboronic acid with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-carboxyphenyl [1,1’-biphenyl]-4-carboxylate.
Reduction: 3-hydroxyphenyl [1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular docking studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylate groups play a crucial role in binding to these targets, facilitating the formation of stable complexes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-FORMYLPHENYLBORONIC ACID: Similar in structure but contains a boronic acid group instead of a carboxylate group.
4-FORMYLPHENYLBORONIC ACID: Similar in structure but with the formyl group at a different position on the phenyl ring.
Uniqueness: 3-FORMYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to the presence of both formyl and carboxylate groups on a biphenyl scaffold, which imparts distinct chemical reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H14O3 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(3-formylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H14O3/c21-14-15-5-4-8-19(13-15)23-20(22)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H |
InChI Key |
ORUUAIYMQFDVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12493390.png)
![[8-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B12493392.png)
![N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12493395.png)
![2-(4-Methylphenyl)-2-oxoethyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12493402.png)

![Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12493414.png)
![Ethyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493424.png)
![N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493427.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine](/img/structure/B12493433.png)
![2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol](/img/structure/B12493436.png)
![Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B12493441.png)
![Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493443.png)
![Propan-2-yl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12493451.png)
![2-hydrazinyl-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12493457.png)
